![molecular formula C16H17NO5S B7645922 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring and a methoxybenzoic acid moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves the following steps:
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting 3,5-dimethylphenylamine with chlorosulfonic acid to form 3,5-dimethylphenylsulfonamide.
Coupling with Methoxybenzoic Acid: The 3,5-dimethylphenylsulfonamide is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and dimethylformamide.
化学反应分析
Types of Reactions
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学研究应用
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-[(3,5-Dimethylphenyl)sulfamoyl]thiophene-3-carboxylic acid
- 5-[(3,5-Dimethylphenyl)sulfamoyl]furan-2-carboxylic acid
Uniqueness
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the presence of both a methoxybenzoic acid moiety and a sulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-6-11(2)8-12(7-10)17-23(20,21)13-4-5-15(22-3)14(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPIYKBYYVWISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
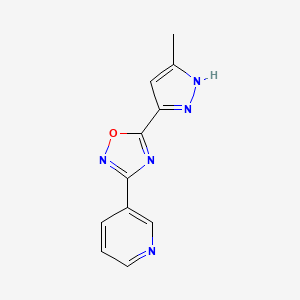

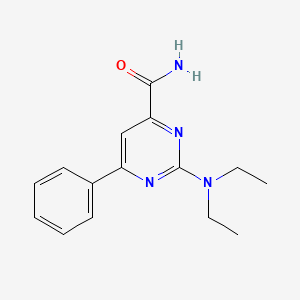

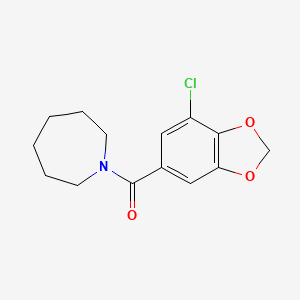
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
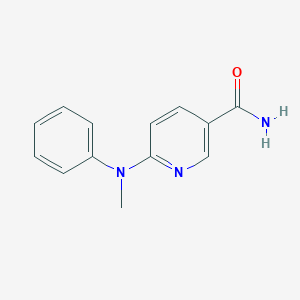
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
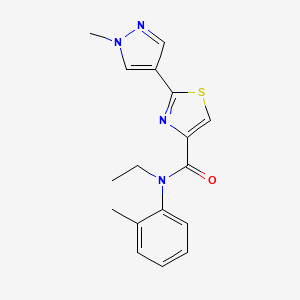
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
